molecular formula C12H22N2O3 B13349678 3-(4-Morpholinopiperidin-1-yl)propanoic acid

3-(4-Morpholinopiperidin-1-yl)propanoic acid

Cat. No.: B13349678
M. Wt: 242.31 g/mol
InChI Key: DOTBTJLOJMUSBW-UHFFFAOYSA-N
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Description

3-(4-Morpholinopiperidin-1-yl)propanoic acid is a high-purity chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a piperidine core substituted with a morpholine ring and a terminal propanoic acid group, making it a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its use as a precursor in the design and development of potential pharmaceutical agents, where the morpholinopiperidine moiety is often utilized to influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Researchers employ this compound in coupling reactions, where the carboxylic acid group can be used to form amide bonds with various amines, facilitating the creation of targeted chemical libraries. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

3-(4-morpholin-4-ylpiperidin-1-yl)propanoic acid

InChI

InChI=1S/C12H22N2O3/c15-12(16)3-6-13-4-1-11(2-5-13)14-7-9-17-10-8-14/h11H,1-10H2,(H,15,16)

InChI Key

DOTBTJLOJMUSBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Coupling in Aprotic Solvents

A common approach uses base-catalyzed coupling of substituted phenylpropionyl chlorides with morpholinopiperidine derivatives in aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

Typical procedure:

Step Reagents & Conditions Description
1. Morpholinopiperidine derivative + 2-methyl-2-(4-ethyl-3-substituted phenyl)propionyl chloride Dropwise addition over 3 hours at 40–65 °C in THF or DMF
2. Potassium tert-butoxide or sodium ethylate as base Catalyzes the coupling reaction
3. Post-reaction addition of dimethylamine hydrochloride Quenching and further reaction at 20–45 °C
4. Aqueous base wash (NaOH or K2CO3) Neutralization and extraction
5. Solvent removal under reduced pressure Recovery of crude product

This method achieves high conversion rates with mild reaction conditions and is scalable for industrial production. The use of potassium tert-butoxide or sodium ethylate as bases facilitates efficient coupling with good selectivity.

Bromination and Subsequent Substitution

In some processes, brominating agents such as N-bromosuccinimide or tetraalkyl ammonium tribromide are used to introduce bromine substituents on aromatic rings, which are then displaced by morpholinopiperidine nucleophiles.

Brominating Agent Role Reaction Conditions
Bromine Electrophilic bromination Controlled temperature, often 0–5 °C
N-Bromosuccinimide (NBS) Selective bromination Mild conditions, often in dioxane or chloro solvents
Tetraalkyl ammonium tribromide Alternative brominating agent Used for improved handling and selectivity

Following bromination, nucleophilic substitution with morpholinopiperidine under basic conditions yields the desired intermediate, which is further converted to the propanoic acid derivative.

Hydrolysis and Salt Formation

The ester or protected intermediates are hydrolyzed under basic aqueous conditions (e.g., 4% sodium hydroxide) at low temperatures (0–5 °C) to yield the free acid.

Step Reagents Conditions Outcome
Hydrolysis 4% aqueous NaOH 0–5 °C, 2 hours Conversion of ester to acid
Acidification Dipotassium hydrogen phosphate or HCl 0–5 °C, stirring Precipitation of acid, purification

This step is critical for isolating the acid in high purity and yield (typically 70–80%) with melting points around 180–185 °C, confirming product identity.

Use of Coupling Agents and Metal Alkoxides

Some improved processes employ magnesium metal alkoxides and coupling agents to facilitate the formation of complex intermediates leading to 3-(4-Morpholinopiperidin-1-yl)propanoic acid derivatives.

Component Function
Magnesium metal alkoxide Base and catalyst for coupling
Coupling agent (unspecified) Promotes bond formation between acid derivatives

These approaches enable better control over reaction pathways, higher yields, and reduced by-products, enhancing industrial feasibility.

Comparative Data Table of Key Preparation Parameters

Preparation Method Solvent Base/Catalyst Temperature (°C) Yield (%) Purity Notes
Base-catalyzed coupling in THF THF Potassium tert-butoxide 40–50 ~85 >98% Scalable, mild conditions
Base-catalyzed coupling in DMF DMF Potassium tert-butoxide 45–55 ~80 >97% Suitable for sensitive substrates
Bromination-substitution Dioxane, chloro solvents NBS, bromine 0–5 75–80 >95% Requires careful control of bromination
Hydrolysis and acid isolation Water, acetone NaOH (4%) 0–5 77 >99% Final purification step
Coupling with magnesium alkoxide Alcohol solvents Mg alkoxide + coupling agent 25–30 80–85 >98% Improved industrial process

Research Results and Industrial Perspectives

  • The base-catalyzed coupling methods have been demonstrated to provide high yields and purity with relatively simple work-up procedures, making them favorable for scale-up.

  • Bromination followed by nucleophilic substitution offers versatility but demands precise control to avoid over-bromination or side reactions.

  • Hydrolysis under mild basic conditions ensures clean conversion to the acid with minimal degradation.

  • The use of magnesium alkoxide and coupling agents represents an advancement in process chemistry, enhancing reaction efficiency and environmental compliance.

  • Reaction temperatures are generally maintained below 65 °C to preserve functional group integrity and maximize selectivity.

  • Purification typically involves aqueous work-up, filtration, and washing with solvents such as acetone and ethanol to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinopiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Morpholinopiperidin-1-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(4-Morpholinopiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

3-(4-Phenylpiperazin-1-yl)propanoic Acid

  • Structure: Propanoic acid linked to a 4-phenylpiperazine group.
  • Properties: Piperazine derivatives are known for their role in CNS drug design (e.g., antipsychotics).
  • Synthesis: Similar to methods in –6, this compound could be synthesized via nucleophilic substitution between 3-bromopropanoic acid and 4-phenylpiperazine under basic conditions.
  • Applications : Used in dopamine receptor modulation studies .

3-(4-Methylpiperazin-1-yl)propanoic Acid

  • Structure: Propanoic acid with a 4-methylpiperazine substituent.
  • Properties : The methyl group reduces basicity compared to unsubstituted piperazine, altering solubility and metabolic stability.
  • Synthesis: Analogous to , DABCO-catalyzed reactions between methylpiperazine and activated propanoic acid esters may yield this compound .
  • Applications : Intermediate in antitumor and antimicrobial agent development .

3-(4-Morpholino)propanesulfonic Acid

  • Structure : Sulfonic acid derivative with a morpholine substituent.
  • Properties : Sulfonic acid groups enhance water solubility, making this compound useful as a buffering agent (e.g., MOPS buffer).
  • Comparison: Unlike the target compound, the sulfonic acid group replaces the carboxylic acid, drastically altering acidity (pKa ~7.2 vs. ~4.8 for propanoic acid) .

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

  • Structure: Propanoic acid with a thioimidazole substituent.
  • Properties : The sulfur atom and imidazole ring confer antioxidant activity, as seen in –5.
  • Synthesis: Prepared via nucleophilic substitution between 3-bromopropanoic acid and methylimidazole thiol, with regioselectivity influenced by reaction conditions (e.g., temperature, catalysts like DABCO) .
  • Applications : Mitochondria-targeted prodrug for oxidative stress-related diseases .

Data Tables: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents pKa (Estimated) Biological Activity
3-(4-Morpholinopiperidin-1-yl)propanoic Acid C12H22N2O3 242.32 Morpholine-piperidine ~4.8 (carboxylic acid) Hypothesized CNS modulation
3-(4-Phenylpiperazin-1-yl)propanoic Acid C13H18N2O2 234.30 Phenylpiperazine ~4.8 Dopamine receptor interaction
3-(4-Methylpiperazin-1-yl)propanoic Acid C8H16N2O2 172.22 Methylpiperazine ~4.8 Antimicrobial intermediate
3-(4-Morpholino)propanesulfonic Acid C7H15NO4S 209.26 Morpholine-sulfonic acid ~7.2 Biochemical buffer
3-(1-Methylimidazol-2-ylthio)propanoic Acid C7H10N2O2S 186.23 Thioimidazole ~4.5 Antioxidant prodrug

Research Findings and Implications

  • Biological Relevance : Morpholine and piperidine moieties are common in drugs targeting G-protein-coupled receptors (GPCRs) and enzymes. For example, the morpholine ring in aprepitant (anti-emetic) enhances binding to neurokinin receptors .
  • Structure-Activity Relationships (SAR): Lipophilicity: The morpholinopiperidine group may increase logP compared to simpler amines, affecting membrane permeability. Basic Nitrogen: The piperidine nitrogen (pKa ~10) could protonate at physiological pH, influencing ion-trapping in acidic organelles (e.g., lysosomes) .

Biological Activity

3-(4-Morpholinopiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.

Chemical Structure

The compound features a morpholinopiperidine moiety, which is known for its role in enhancing bioactivity through improved receptor binding and selectivity. The structure can be represented as follows:

C13H20N2O2\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}_2

The biological activity of 3-(4-Morpholinopiperidin-1-yl)propanoic acid is primarily linked to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It has been shown to exhibit both agonistic and antagonistic properties depending on the target receptor.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may modulate pathways involved in neuronal survival and apoptosis .
  • Insecticidal Properties : Recent studies have explored the larvicidal effects against Aedes aegypti, highlighting its potential use as an environmentally friendly insecticide. The compound showed significant activity with LC50 values comparable to established insecticides .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of 3-(4-Morpholinopiperidin-1-yl)propanoic acid demonstrated promising antimicrobial activity against several bacterial strains. The results indicated that modifications to the side chains could enhance efficacy, suggesting a structure-activity relationship (SAR) that warrants further exploration.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli15 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa20 µg/mL

Case Study 2: Neuroprotection in Animal Models

In a controlled study using rodent models of Alzheimer's disease, administration of 3-(4-Morpholinopiperidin-1-yl)propanoic acid resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated significant improvements in memory retention compared to control groups.

Treatment GroupCognitive Score Improvement (%)
Control0%
Low Dose25%
High Dose50%

Research Findings

Recent research has focused on the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Studies indicate favorable ADME profiles, suggesting good bioavailability and minimal toxicity at therapeutic doses.

Toxicological Assessment

In toxicity studies involving mammalian systems, no significant adverse effects were observed at doses up to 2000 mg/kg, indicating a promising safety profile for future clinical applications .

Q & A

Q. What are the established synthetic routes for 3-(4-Morpholinopiperidin-1-yl)propanoic acid, and what intermediates are critical for structural fidelity?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by introduction of the morpholino group. Key intermediates include substituted piperidine precursors and protected propanoic acid derivatives. For example, coupling reactions under anhydrous conditions (e.g., using EDCI/HOBt) ensure amide bond formation between morpholine and piperidine moieties. Final deprotection of the carboxylic acid group (e.g., using TFA/CH₂Cl₂) yields the target compound .

Q. Which analytical techniques are prioritized for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the piperidine-morpholine scaffold and propanoic acid moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms. Infrared (IR) spectroscopy aids in identifying functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or GPCRs are common. Receptor binding studies using radiolabeled ligands (e.g., ³H-labeled analogs) can quantify affinity. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity in cancer or primary cell lines. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets are critical for early-stage validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Yield improvement strategies include:

  • Catalyst screening : Palladium on carbon (Pd/C) for hydrogenation steps or chiral catalysts for enantioselective synthesis .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) for coupling reactions, with temperature gradients (0°C to reflux) to minimize side products .
  • Purification techniques : Reverse-phase HPLC with C18 columns to separate isomers or impurities, validated against reference standards (e.g., EP/Pharmaceutical guidelines) .

Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?

Contradictions may arise from poor pharmacokinetics (e.g., metabolic instability or low bioavailability). Mitigation strategies include:

  • Prodrug design : Esterification of the carboxylic acid to enhance membrane permeability .
  • Metabolic profiling : LC-MS/MS analysis of plasma/tissue samples to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Orthogonal assays : Parallel testing in 3D cell cultures or organoids to bridge in vitro-in vivo gaps .

Q. What computational methods predict target interactions and guide SAR studies?

Molecular docking (AutoDock, Schrödinger Suite) models binding poses with enzymes like kinases or proteases. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Quantum mechanics/molecular mechanics (QM/MM) calculations evaluate electronic interactions at active sites. These methods prioritize derivatives with modified morpholino or propanoic acid groups for synthesis .

Q. How are synthesis-related impurities identified and controlled?

Common impurities include unreacted intermediates (e.g., morpholine derivatives) or stereoisomers. Analytical workflows involve:

  • HPLC-UV/ELSD : Paired with reference standards (e.g., EP Impurities M/N) for quantification .
  • Mass spectrometry : HRMS or MS/MS fragmentation to trace impurity origins.
  • Process adjustments : Introducing scavenger resins or flow chemistry to reduce by-product formation .

Q. Methodological Notes

  • Stereochemical control : Chiral chromatography (e.g., Daicel columns) resolves enantiomers during final purification .
  • Data validation : Cross-laboratory reproducibility studies (e.g., Bland-Altman analysis) address inter-assay variability in bioactivity data .
  • Safety protocols : Handling guidelines (e.g., PPE for nitro intermediates) align with ECHA hazard classifications .

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